Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate

Description

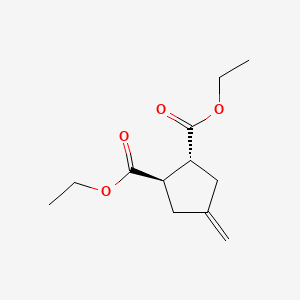

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate (CAS: 63649-25-2, C₁₂H₁₈O₄) is a cyclopentane-based diester featuring a 4-methylene group and two ethyl ester moieties at the 1,2-positions .

Properties

IUPAC Name |

diethyl 4-methylidenecyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-15-11(13)9-6-8(3)7-10(9)12(14)16-5-2/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFHDEASKDWEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=C)CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339424 | |

| Record name | Diethyl 4-methylenecyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-25-2 | |

| Record name | Diethyl 4-methylenecyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Route via Cyclopentadiene and Diethyl Maleate

One of the primary synthetic routes to this compound involves a cycloaddition reaction between cyclopentadiene and diethyl maleate. This reaction is typically catalyzed by Lewis acids to promote the formation of the cyclopentane ring bearing the methylene and diester functionalities.

- Reaction conditions: Controlled temperature and pressure are crucial to maximize yield and purity.

- Catalysts: Commonly used Lewis acids include aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2).

- Outcome: This method provides the desired trans isomer with moderate to high selectivity.

- Scale: Adaptable to industrial scale with precise control over reaction parameters to ensure reproducibility and product consistency.

Perkin’s Procedure (1887) for Trans-Cyclopentane-1,2-dicarboxylic Acid Derivatives

Although originally developed for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid, Perkin’s procedure is foundational and adaptable for preparing its diethyl ester derivatives such as this compound.

Step 1: Alkylation of Diethyl Malonate

Step 2: Cyclization

- Treatment of the tetraester with sodium ethoxide to form the cyclic intermediate tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.

- Bromination facilitates ring closure.

Step 3: Hydrolysis and Decarboxylation

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Diethyl malonate + 1,3-dibromopropane | Sodium ethoxide, ethanol, reflux | ~35 (optimized) |

| Cyclization | Sodium ethoxide treatment + bromination | Alkaline medium | Not specified |

| Hydrolysis & Decarboxylation | Alkaline hydrolysis, acid workup | Reflux with NaOH, acidification | ~7.4 (overall) |

Alternative Synthetic Routes

Modern Cycloaddition Approaches

Recent research has demonstrated the utility of [3 + 2] cycloaddition reactions to synthesize highly functionalized cyclopentane derivatives, which can be adapted to prepare this compound analogs.

- Procedure:

- React donor-acceptor cyclopropanes with ethyl (E)-3-aryl-2-cyanoacrylates in dichloromethane.

- Use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes the reaction.

- Reaction times: ~12 hours under reflux.

- Yields vary, with some derivatives obtained in moderate to good yields (~35% or higher depending on substrates).

Analysis of Preparation Methods

| Method | Starting Materials | Key Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyclopentadiene + Diethyl Maleate | Cyclopentadiene, diethyl maleate, Lewis acid catalyst | Direct synthesis, scalable | Requires careful control of conditions | Moderate to high |

| Perkin’s Procedure | Diethyl malonate, 1,3-dibromopropane | Inexpensive, classical method | Multi-step, low overall yield | ~7.4 (overall) |

| Brenner’s Method | 2-carboethoxycyclohexanone | Uses commercially available ketone | Expensive starting material | Not specified |

| Fuson and Cole’s Method | Pimelic acid and derivatives | Higher overall yield (~57%) | Multi-step, complex | Up to 57.1 |

| Modern Cycloaddition | Donor-acceptor cyclopropanes, cyanoacrylates | Novel, versatile, functionalized products | Moderate yields, substrate-dependent | ~35 and above |

Summary of Research Findings

- The Perkin procedure remains a foundational route due to the availability and low cost of starting materials, despite its modest yield.

- Industrial synthesis often adapts the cyclopentadiene and diethyl maleate reaction for scale-up, optimizing catalyst choice and reaction parameters to improve yield and purity.

- Alternative synthetic routes such as Brenner’s and Fuson’s methods offer different starting material profiles and yields, useful depending on availability and cost considerations.

- Modern cycloaddition methods represent a promising frontier for synthesizing functionalized cyclopentane derivatives, potentially including this compound, with scope for further optimization.

Chemical Reactions Analysis

Types of Reactions

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of 4-methylene-1,2-cyclopentanedicarboxylic acid.

Reduction: Formation of diethyl 4-methylene-1,2-cyclopentanediol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The methylene group can also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs: Cyclopentane Dicarboxylates

Example: tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate ()

- Structure: Shares a cyclopentane core but differs in substituents (tert-butyl ester, aminomethyl, and ethyl groups).

- Synthesis : Involves LiAlH₄ (LAH) reduction, mesylation, and amination, highlighting the role of steric hindrance from the tert-butyl group in directing reactivity .

- Applications : Likely serves as a pharmaceutical intermediate due to its amine functionality.

Heterocyclic Derivatives: 4-Methylene-1,3-benzoxazines ()

- Structure: Six-membered benzoxazine rings with fused aromatic and heteroatom systems, contrasting with the non-aromatic cyclopentane core.

- Synthesis: Formed via triphosgene-mediated reactions with hydrazones, with product specificity (monomers vs. dimers) dependent on triphosgene stoichiometry .

- Applications : Used in materials science for cross-linked polymers due to their thermal stability.

- Key Difference : Benzoxazines exhibit aromaticity and heteroatom-mediated reactivity, enabling polymerization, whereas the target compound’s aliphatic esters may favor hydrolytic stability.

4-Methylene-1,3-dioxolane Derivatives ()

- Structure : Five-membered dioxolane rings with acetal oxygen atoms and a methylene group.

- Reactivity : Polymerize via cationic catalysts, with ring-opening or double-bond activation mechanisms depending on substituents .

- Applications : Act as cross-linking agents in polymers or form “ketoether” sequences in copolymerization with acrylonitrile .

- Key Difference : The dioxolane’s acetal oxygen enhances polarity and reactivity, while the cyclopentane dicarboxylate’s ester groups may limit participation in similar polymerization pathways.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Comparison (Hypothetical)

Biological Activity

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate (also known as trans-diethyl-4-methylene-1,2-cyclopentane-1,2-dicarboxylate) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

This compound can be synthesized through various methods. One notable approach involves the use of cyclopentanoid monoterpenes, which are important plant secondary metabolites. These compounds can be obtained through a series of reactions including alkoxycarbonylation and oxidative radical cyclization, yielding high selectivity for the trans isomer .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopentane dicarboxylates exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A study highlighted the effectiveness of such compounds against various cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

In addition to antitumor properties, this compound has been explored for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Study on Antitumor Activity : A study conducted on various derivatives of cyclopentane dicarboxylates found that certain modifications enhanced their cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

- Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential utility in managing inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing trans-diethyl 4-methylene-1,2-cyclopentane dicarboxylate, and what methodological considerations are critical for yield optimization?

The compound is synthesized via esterification of cyclopentane dicarboxylic acid derivatives. Key steps include:

- Ring functionalization : Introducing the methylene group at the 4-position of the cyclopentane ring, often through halogenation followed by elimination or Wittig reactions .

- Esterification : Reacting the dicarboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Anhydrous conditions are critical to avoid hydrolysis of the ester groups .

- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to isolate the trans-isomer, confirmed via NMR (e.g., coupling constants in H-NMR) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : H and C NMR identify the trans-configuration (e.g., vicinal coupling constants for cyclopentane protons) and methylene group resonance (~4.5-5.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight () and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in structurally similar dicarboxylates (e.g., Hirshfeld surface analysis for intermolecular interactions) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent ester hydrolysis or radical-mediated degradation .

Advanced Research Questions

Q. How does the methylene group in this compound influence its reactivity in polymerization or cycloaddition reactions?

The exocyclic methylene group participates in cationic polymerization (e.g., with BF₃·Et₂O catalysts) by opening the double bond, forming polyesters with "ketoether" sequences. Steric hindrance from the cyclopentane ring directs regioselectivity . In Diels-Alder reactions, the methylene acts as a dienophile, requiring electron-deficient dienes for efficient [4+2] cycloaddition .

Q. What computational methods are suitable for modeling this compound’s electronic structure and predicting its interactions with dicarboxylate-binding supramolecular systems?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (FMO) and electrostatic potential maps, predicting binding affinity with dicarboxylate sensors .

- Molecular Dynamics (MD) : Simulate host-guest interactions with TPMA-based cages (e.g., guest length discrimination via principal component analysis of NMR/ESI-MS data) .

Q. How can discrepancies in spectroscopic data (e.g., NMR or MS) be resolved during structural validation?

- PCA of Raw Data : Apply multivariate analysis to NMR/ESI-MS datasets to distinguish signal noise from structural features (e.g., differentiating chain-length effects in dicarboxylate adducts) .

- Isotopic Labeling : Use C-labeled analogs to confirm assignment of ambiguous peaks .

Q. What environmental and toxicological considerations are relevant for handling this compound?

- Aquatic Toxicity : Predicted high toxicity to aquatic organisms (EC₅₀ < 1 mg/L) due to ester hydrophobicity; use closed-system disposal to prevent environmental release .

- Occupational Safety : Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks, as recommended for structurally related chlorinated cyclopentanes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.